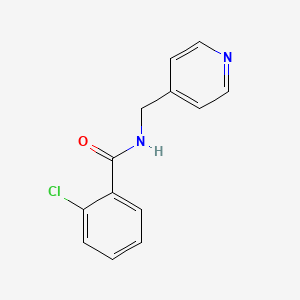
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-: is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamide, where the benzamide core is substituted with a 2-chloro group and a 4-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- typically involves the reaction of 2-chlorobenzoyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benzamide, 2-chloro-N-(4-pyridinylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in Benzamide, 2-chloro-N-(4-pyridinylmethyl)- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The pyridinylmethyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Oxidation: Formation of N-oxides of the pyridinylmethyl group.
Reduction: Formation of reduced derivatives of the pyridinyl ring.
Scientific Research Applications
Chemistry: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases, including its potential as an anti-tubercular agent .
Industry: In the industrial sector, Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
- 2-Chloro-N-(2-pyridinylmethyl)benzamide
- 2-Chloro-N-(3-pyridinylmethyl)benzamide
- 2-Chloro-N-(4-methyl-2-pyridinyl)benzamide
Comparison: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is unique due to the specific positioning of the chloro and pyridinylmethyl groups. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For instance, the position of the pyridinylmethyl group can influence the compound’s binding affinity to biological targets, thereby affecting its pharmacological properties .
Properties
CAS No. |
56913-72-5 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
XKOFVARLFAJHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
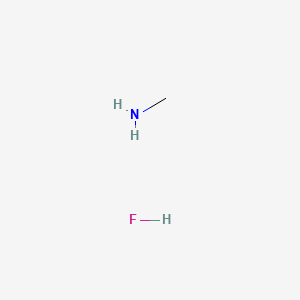



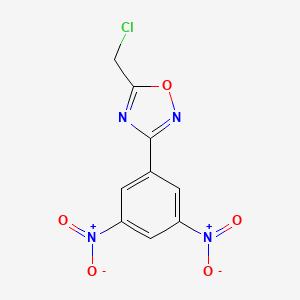
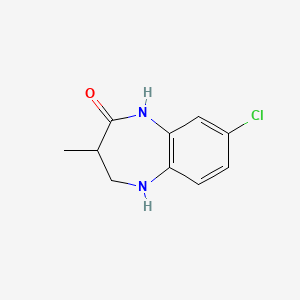
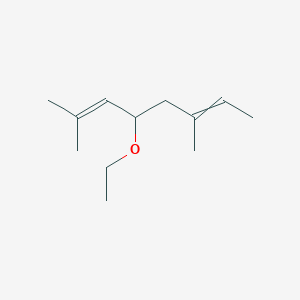
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
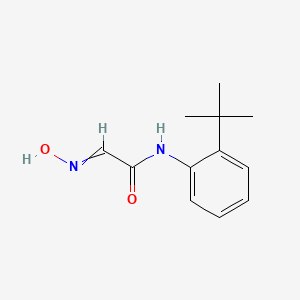
stannane](/img/structure/B14626925.png)

